N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-17-10-8-9-13-19(17)24-22(29)21-15(2)28(27-26-21)14-20-16(3)30-23(25-20)18-11-6-5-7-12-18/h5-13H,4,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTCGCKLBSOUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Oxazole Moiety: The oxazole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole and oxazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the oxazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Case Studies
- Study on Triazole Derivatives : A study highlighted that triazole derivatives demonstrated potent activity against several cancer cell lines. The compound under discussion was evaluated against human colon adenocarcinoma and lung cancer cell lines, showing promising results with IC50 values indicative of moderate to high potency .
- Development of Novel Compounds : Researchers have synthesized various analogs of triazole compounds to enhance their anticancer efficacy. For instance, modifications to the side chains have been shown to improve selectivity and potency against specific cancer types, such as breast and prostate cancers .
Comparative Efficacy
The efficacy of N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole derivatives can be compared with other known anticancer agents:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(2-ethylphenyl)-5-methyl-triazole | 0.48 | MCF-7 (Breast Cancer) |
| Doxorubicin | 0.19 | HCT116 (Colon Cancer) |
| Combretastatin-A4 | 0.11 | A549 (Lung Cancer) |
These comparisons underscore the potential of N-(2-ethylphenyl)-5-methyl-triazole derivatives as viable candidates for further development in cancer therapy.
Bioisosterism
The compound's structure allows it to serve as a bioisostere for existing drugs, potentially leading to the development of new therapeutic agents with improved pharmacokinetic profiles. The incorporation of oxazole and triazole rings provides unique interactions with biological targets, enhancing binding affinity and specificity .
Synthesis and Optimization
Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. Techniques such as microwave-assisted synthesis and ligand-based design have been employed to optimize the chemical properties and biological activities of triazole derivatives .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
*Calculated based on molecular formulas.
Key Observations:
- Oxazole vs. Phenyl Substitutions : The target compound’s oxazolylmethyl group () may improve metabolic stability compared to purely aromatic substituents (e.g., phenyl in ) due to reduced susceptibility to cytochrome P450 oxidation .
- Polar vs.
- Amino Substitutions: ’s amino group at position 5 of the triazole could enable stronger hydrogen bonding with biological targets, a feature absent in the target compound .
Structural and Crystallographic Insights
Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () exhibit planar triazole and pyrazole rings, with crystal packing influenced by C–H···π interactions . The target compound’s oxazole ring may adopt a similar planar conformation, promoting stacking interactions in solid-state or target-binding scenarios .
Implications for Bioactivity
Though direct bioactivity data for the target compound are unavailable, structurally related compounds demonstrate diverse pharmacological effects:
- Triazole-Oxazole Hybrids : Compounds with fused triazole-oxazole systems (e.g., ) are explored for antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit kinases .
- Carboxamide Derivatives: Analogues like N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () are studied for enzyme inhibition, suggesting the target compound’s carboxamide group could similarly engage active-site residues .
Biological Activity
N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
Synthesis
The synthesis of this compound typically involves the use of click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of triazole rings. The oxazole moiety contributes to the compound's biological properties by enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 46 nM against MCF-7 human breast tumor cells . The structure–activity relationship (SAR) highlights that modifications in the aryl group can significantly affect antiproliferative activity.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 46 | MCF-7 |
| Compound B | 560 | HeLa |
| Compound C | 730 | A549 |
These findings suggest that structural modifications can lead to enhanced potency against various cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown promising antibacterial activity. For example, certain derivatives demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM . This suggests a potential application in treating bacterial infections.
The mechanism by which these compounds exert their biological effects often involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This is critical in cancer treatment as it can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cells. Additionally, some derivatives have been shown to inhibit histone deacetylases and other key enzymes involved in cellular regulation .
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of triazole derivatives for their anticancer effects. The results indicated that specific substitutions on the triazole ring significantly enhanced their cytotoxicity against various cancer cell lines .
- Case Study on Antimicrobial Effects : Another study focused on the antimicrobial properties of similar compounds, revealing that structural variations could lead to significant differences in efficacy against resistant bacterial strains .
Q & A
Q. What in silico models predict metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (e.g., >20 mL/min/kg) and hERG inhibition risk .
- CYP450 Metabolism : Simulate phase I/II metabolism using StarDrop or GLORY .
- Toxicity Profiling : Predict mutagenicity via Ames test models (e.g., admetSAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
